![molecular formula C18H25N3S2 B1230477 1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)
1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea is a member of thioureas.
Scientific Research Applications
Antiproliferative Activity
Research on thiophene derivatives, similar to the compound , has demonstrated significant antiproliferative activity against cancer cell lines. For instance, certain thiophene derivatives were more active against breast cancer than colon cancer cell lines, with notable compounds exhibiting remarkable activity (Ghorab et al., 2013).
Pharmacological Research Tool and Potential Drug Lead
A compound structurally related to 1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery holds significance as a pharmacological research tool and a potential drug lead, illustrating the potential of such compounds in drug discovery (Croston et al., 2002).
Chemical Transformation and Synthesis
The reaction of thiocarbonyl compounds with NaNO2 in acidic solutions leads to the transformation into corresponding carbonyl analogues, showcasing the utility of thiourea derivatives in chemical synthesis and transformation processes (Jørgensen, Ghattas, & Lawesson, 1982).
Herbicidal Activities
A study on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea revealed that similar compounds can exhibit significant herbicidal activities, indicating their potential use in agricultural applications (Fu-b, 2014).
Learning and Memory Facilitation
Research on 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride), a compound with structural similarities, showed that it could facilitate learning and memory in mice. This suggests potential applications in cognitive enhancement or treatment of memory-related disorders (Jiang Jing-ai, 2006).
properties
Molecular Formula |
C18H25N3S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea |
InChI |
InChI=1S/C18H25N3S2/c1-14-7-8-17(15(2)12-14)19-18(22)21(10-9-20(3)4)13-16-6-5-11-23-16/h5-8,11-12H,9-10,13H2,1-4H3,(H,19,22) |
InChI Key |
VHTGDWPHWBLKIS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCN(C)C)CC2=CC=CS2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCN(C)C)CC2=CC=CS2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1230395.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)
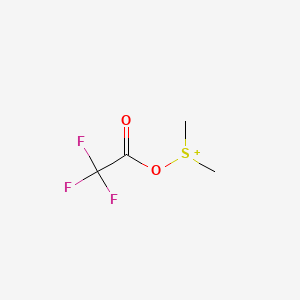
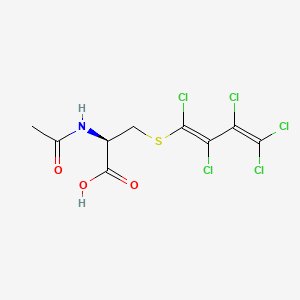
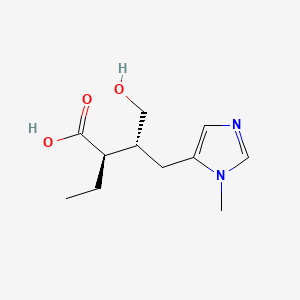
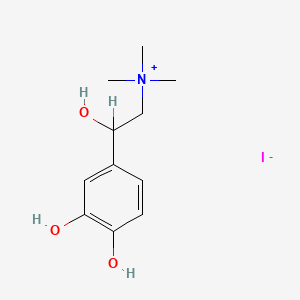
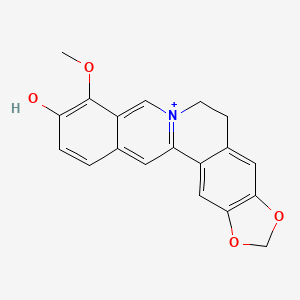
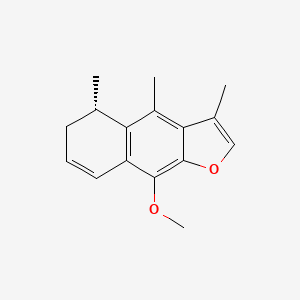
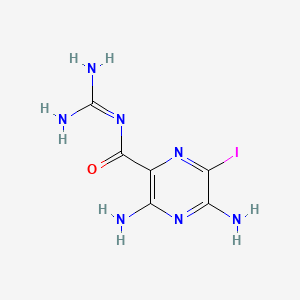

![Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester](/img/structure/B1230412.png)

![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)